![molecular formula C42H62O6 B14191110 1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone CAS No. 886819-35-8](/img/structure/B14191110.png)
1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone is a chemical compound with the molecular formula C42H62O6 It is known for its unique structural properties, which include two dodecyloxyphenyl groups attached to a hexane backbone with four ketone functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone typically involves the reaction of 1,6-hexanediol with dodecyloxybenzene under specific conditions. The reaction proceeds through a series of steps, including esterification and oxidation, to yield the final product. Common reagents used in this synthesis include dodecyloxybenzene, hexanediol, and oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments, such as temperature and pressure, are critical factors in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to convert the ketone groups into alcohols or other reduced forms.
Substitution: The phenyl groups can undergo substitution reactions to introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under various conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone has several scientific research applications, including:
Materials Science: It is used in the development of advanced materials, such as polymers and composites, due to its unique structural properties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which 1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone exerts its effects depends on its specific application. In materials science, its structural properties contribute to the mechanical strength and stability of polymers. In organic chemistry, its reactivity is influenced by the presence of ketone and phenyl groups, which participate in various chemical reactions. The molecular targets and pathways involved in its biological activities are still under investigation, with studies focusing on its interactions with cellular components and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone
- 1,6-Diphenylhexane-1,3,4,6-tetrone
- 1,6-Bis[4-(dodecyloxycarbonyl)phenyl]hexane-1,3,4,6-tetrone
Uniqueness
1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone is unique due to the presence of dodecyloxy groups, which impart specific physical and chemical properties. These groups enhance the compound’s solubility in organic solvents and contribute to its stability. Additionally, the tetrone functionality provides multiple reactive sites, making it a versatile compound for various applications.
Propiedades
Número CAS |
886819-35-8 |
|---|---|
Fórmula molecular |
C42H62O6 |
Peso molecular |
662.9 g/mol |
Nombre IUPAC |
1,6-bis(4-dodecoxyphenyl)hexane-1,3,4,6-tetrone |
InChI |
InChI=1S/C42H62O6/c1-3-5-7-9-11-13-15-17-19-21-31-47-37-27-23-35(24-28-37)39(43)33-41(45)42(46)34-40(44)36-25-29-38(30-26-36)48-32-22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-34H2,1-2H3 |
Clave InChI |
DUUITXXANXPTOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)C(=O)CC(=O)C2=CC=C(C=C2)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


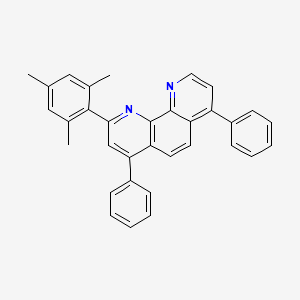
![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)
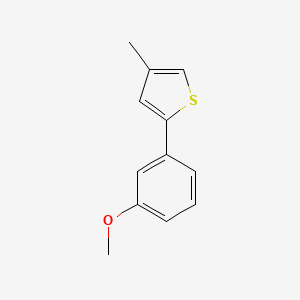
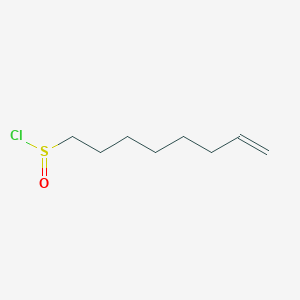
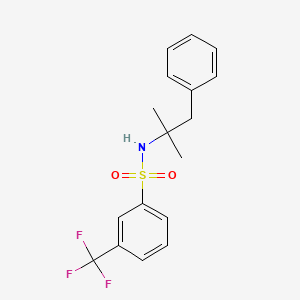
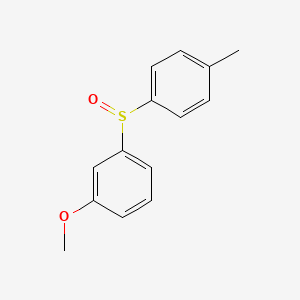
![3-(1-Methyl-1H-pyrazol-4-yl)-5-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14191082.png)
![9-(2,6-dimethylphenyl)-4-methylsulfonyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B14191090.png)
![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
![2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14191119.png)
![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)
